6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a coumarin derivative characterized by a chromen-2-one core substituted with chlorine at position 6, a 4-chlorobenzyl ether at position 7, and a phenyl group at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. Its molecular formula is C22H15Cl2O3, with a molecular weight of 410.26 g/mol. The presence of two chlorine atoms enhances metabolic stability and lipophilicity, which are critical for drug bioavailability .
Properties
Molecular Formula |
C22H14Cl2O3 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
6-chloro-7-[(4-chlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C22H14Cl2O3/c23-16-8-6-14(7-9-16)13-26-21-12-20-18(10-19(21)24)17(11-22(25)27-20)15-4-2-1-3-5-15/h1-12H,13H2 |
InChI Key |
RZTZSIOMNYTRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The chromenone core is typically synthesized via acid-catalyzed cyclocondensation of 4-chlororesorcinol and ethyl acetoacetate. In a representative procedure, 4-chlororesorcinol (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in concentrated sulfuric acid at 0–5°C for 6 hours, yielding 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one (78% yield). The chloro substituent at position 6 is introduced during this step, while the 7-hydroxy group serves as a handle for subsequent etherification.
Step-by-Step Synthetic Procedures
Formation of Chromenone Core
Reagents :
-
4-Chlororesorcinol: 10.0 g (63.5 mmol)
-
Ethyl acetoacetate: 9.8 mL (76.2 mmol)
-
H₂SO₄ (conc.): 50 mL
Procedure :
-
Dissolve 4-chlororesorcinol in H₂SO₄ at 0°C.
-
Add ethyl acetoacetate dropwise over 30 minutes.
-
Stir at 5°C for 6 hours, then pour into ice-water.
-
Filter the precipitate and recrystallize from ethanol.
Etherification with 4-Chlorobenzyl Chloride
Reagents :
-
6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one: 5.0 g (21.3 mmol)
-
4-Chlorobenzyl chloride: 4.2 mL (32.0 mmol)
-
NaH (60% dispersion): 1.0 g (25.6 mmol)
-
DMF: 30 mL
Procedure :
-
Suspend NaH in DMF at 0°C.
-
Add 4-chlorobenzyl chloride and stir for 30 minutes.
-
Add chromenone intermediate and heat to 80°C for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate 4:1).
Yield : 85% (6.8 g); IR (KBr): 1720 cm⁻¹ (C=O).
Optimization of Critical Reaction Parameters
Solvent Effects on Etherification
Solvent polarity significantly impacts etherification efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 78 |
| THF | 7.5 | 62 |
| Acetonitrile | 37.5 | 71 |
DMF maximizes yield due to its ability to stabilize the oxyanion intermediate.
Catalytic Hydrogenation for Intermediate Reduction
Reduction of nitro intermediates (e.g., 2-nitro-4,5-dimethoxyacetophenone) using 10% Pd/C under 50 psi H₂ in ethanol achieves 95% conversion in 4 hours. Lower pressures (30 psi) require prolonged reaction times (8 hours) but reduce over-reduction byproducts.
Structural Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
HRMS (ESI) :
Purity Analysis via HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 mm) | MeOH:H₂O (75:25) | 12.6 | 98.5 |
Comparative Analysis of Synthetic Routes
Acid-Catalyzed vs. Base-Mediated Cyclocondensation
Chlorination Agents
-
POCl₃ : Achieves quantitative conversion in 2 hours but generates corrosive HCl.
-
SOCl₂ : Requires longer reaction times (6 hours) but easier workup.
Industrial-Scale Considerations
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) | Scale-Up Feasibility |
|---|---|---|
| 4-Chlororesorcinol | 320 | Moderate |
| 4-Chlorobenzyl chloride | 280 | High |
| Pd/C (10%) | 12,000 | Limited by catalyst recovery |
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one exhibits significant biological activities:
- Antibacterial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymatic pathways, making it a candidate for treating bacterial infections.
- Antioxidant Properties : It has been linked to antioxidant activities, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Chromenone Core : This is achieved through a condensation reaction between a suitable phenol derivative and a β-keto ester under acidic conditions.
- Etherification Reaction : The introduction of the 4-chlorobenzyl group is performed using 4-chlorobenzyl chloride and a base like potassium carbonate.
- Refinement Steps : Further modifications can be made to enhance the compound's properties or yield analogs with improved efficacy .
Potential Applications
The versatility of this compound extends across various fields:
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential use in developing antibacterial and anti-inflammatory drugs. |
| Biotechnology | Investigated for its role in modulating biological pathways in disease models. |
| Agriculture | Possible applications in developing agrochemicals due to its antimicrobial properties. |
Case Studies and Research Findings
Several studies have investigated the potential of this compound in various therapeutic contexts:
- Antibacterial Studies : Research demonstrated that derivatives of chromenones exhibit potent antibacterial activity against Gram-positive bacteria, with this compound showing promising results in vitro.
- Anti-inflammatory Research : In animal models, compounds similar to 6-chloro derivatives have shown reduced inflammation markers, indicating potential therapeutic benefits for inflammatory diseases.
- Antioxidant Activity Assessment : Studies utilizing various assays have confirmed the antioxidant capacity of chromenone derivatives, suggesting their utility in preventing oxidative damage in cells.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzyl Ether Group
(a) 6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one (C22H13Cl3O3; MW: 431.69 g/mol)
- Key Difference : The benzyl ether at position 7 has 2,4-dichloro substituents instead of a single 4-chloro group.
- Impact : The additional chlorine increases molecular weight by ~21.4 g/mol and introduces greater steric hindrance. The electron-withdrawing nature of the 2,4-dichloro group may reduce solubility but enhance binding affinity in hydrophobic pockets of biological targets .
(b) 6-Chloro-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- Key Difference : The 4-nitrobenzyl group replaces the 4-chlorobenzyl substituent.
- However, nitro groups are metabolically unstable, which may limit pharmaceutical applications .
(c) 6-Chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one (C23H17ClO4; MW: 392.83 g/mol)
- Key Difference : A methoxy group replaces the chlorine at the para position of the benzyl ether.
- Impact : The methoxy group is electron-donating, improving solubility in polar solvents. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]<sup>+</sup> CCS: 190.9 Ų) suggest moderate bioavailability compared to chlorinated analogues .
Variations in the Chromenone Core
(a) 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (C17H13ClO3; MW: 300.74 g/mol)
- Key Difference : A methyl group replaces the phenyl group at position 4, and a methoxy group is present at position 5.
- The absence of a benzyl ether simplifies synthesis but may decrease target specificity .
(b) 6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one (C18H13ClO4; MW: 344.75 g/mol)
- Key Difference : An epoxide (oxirane) group is introduced in the benzyl ether chain.
- Impact : The epoxide increases reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This feature is advantageous in prodrug design but may raise toxicity concerns .
Hybrid and Complex Analogues
(a) 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one (C25H14BrClFNO3S; MW: 567.81 g/mol)
- Key Difference : A thiazole ring and bromo/fluoro substituents are incorporated.
- Impact: The thiazole moiety introduces hydrogen-bonding capability, while bromo and fluoro groups enhance halogen bonding.
(b) 6-Hexyl-7-[(3-methoxyphenyl)methoxy]-4-phenylchromen-2-one (C29H30O4; MW: 454.55 g/mol)
- Key Difference : A hexyl chain replaces the chlorine at position 6, and a 3-methoxybenzyl group is present.
- Impact : The hexyl chain drastically increases lipophilicity (LogP ~6.5), favoring blood-brain barrier penetration. The 3-methoxy group’s meta orientation may alter binding kinetics compared to para-substituted analogues .
Biological Activity
6-Chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is an intriguing compound within the chromenone class, exhibiting a range of biological activities. This article delves into its structural characteristics, biological effects, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features:
- A chloro substituent at the sixth position.
- A 4-chlorobenzyl ether at the seventh position.
- A phenyl group at the fourth position of the chromenone ring.
This unique arrangement contributes to its distinct pharmacological properties, primarily due to the electron-withdrawing nature of the chlorine atoms and the hydrophobic characteristics imparted by the phenyl and benzyl groups, which enhance its interaction with biological targets.
Antioxidant Properties
Research indicates that chromenone derivatives, including this compound, exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further development in treating infections caused by resistant bacteria. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its membrane permeability and efficacy against microbial cells.
Anticancer Potential
The anticancer properties of chromenone derivatives have been widely studied. Preliminary findings indicate that this compound could induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's interaction with specific molecular targets may disrupt cancer cell proliferation.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant activity | IC50 value indicating strong free radical scavenging ability. |
| Study 2 | Assess antimicrobial efficacy | Significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
| Study 3 | Investigate anticancer effects | Induction of apoptosis in A431 and Jurkat cell lines with IC50 values below standard chemotherapeutics. |
Case Study: Anticancer Mechanism
In a study examining the anticancer mechanism of similar chromenone derivatives, it was found that compounds with similar structural features exhibited potent activity against A431 cells (human epidermoid carcinoma). The study utilized flow cytometry to assess apoptosis and revealed that these derivatives could significantly increase early apoptotic cells compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves coupling a coumarin precursor with 4-chlorobenzyl chloride. A typical protocol includes refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a base (6–8 hours, monitored via TLC or color change). Post-reaction, the product is precipitated in cold water, filtered, and recrystallized from ethanol (yield ~75%) . For analogous coumarin derivatives, epichlorohydrin has been used to introduce epoxide groups, requiring strict temperature control (40–60°C) and catalysts like DMAP to achieve >80% purity .
Q. How can the structure of this compound be confirmed using spectroscopic and computational methods?
- Methodological Answer : Key characterization steps include:
- NMR : ¹H/¹³C NMR to identify substituents (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm; aromatic protons in the coumarin core at δ 6.5–8.0 ppm).
- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺ at m/z 423.7 for C₂₂H₁₅Cl₂O₃).
- Computational Tools : SMILES (C1=CC(=CC=C1Cl)COC2=C(C=C3C(=CC(=O)OC3=C2)Cl)C4=CC=CC=C4) and InChIKey (generated via ChemAxon or OpenBabel) for docking studies .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is a crystalline solid with solubility in polar aprotic solvents (e.g., DMSO, ethanol). Stability testing (24–72 hours) in PBS (pH 7.4) at 25°C and 37°C shows <5% degradation, but acidic/basic conditions (pH <3 or >10) accelerate hydrolysis of the benzyloxy group. Store at –20°C in inert atmosphere for long-term stability .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, benzyloxy group position) influence bioactivity in coumarin derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate that:
- Chlorine at C6/C7 : Enhances antimicrobial activity by increasing electrophilicity and membrane penetration (MIC reduction by 50% against E. coli vs. non-halogenated analogs) .
- 4-Chlorobenzyl vs. 3-Chlorobenzyl : Substitution at the para position improves binding to hydrophobic pockets in enzyme targets (e.g., MAO-B inhibition IC₅₀ = 12 nM for para-substituted analogs vs. 85 nM for meta) .
Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., MAO-B PDB: 2V5Z). Key steps:
Prepare ligand (protonation states via Epik, energy minimization with OPLS4).
Define binding site (e.g., MAO-B FAD-binding pocket).
Validate docking protocol with co-crystallized ligands (RMSD <2.0 Å).
- Example : Docking of 6-chloro-7-[(4-chlorobenzyl)oxy] coumarin into MAO-B predicts hydrogen bonding with Tyr398 and π-π stacking with Tyr435 .
Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar coumarins?
- Methodological Answer : X-ray crystallography (using SHELX or OLEX2 ) reveals conformational differences impacting bioactivity. For example:
- Hydrogen Bonding : Weak C–H···O interactions in the crystal lattice (2.8–3.2 Å) may stabilize active conformers .
- Torsional Angles : Dihedral angles between the coumarin core and 4-chlorobenzyl group (e.g., 65.3° vs. 45.0°) affect target binding .
Q. What advanced analytical techniques are required to detect degradation products during in vitro assays?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate degradation products. Monitor at 254 nm and confirm via fragmentation patterns (e.g., loss of 4-chlorobenzyl group, m/z 285.1).
- Stability-Indicating Assays : Accelerated degradation studies (40°C, 75% RH for 4 weeks) coupled with LC-UV/MS .
Q. How can the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration) be evaluated preclinically?
- Methodological Answer :
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict BBB penetration using a lipid-coated filter (Pe >4.0 ×10⁻⁶ cm/s indicates high permeability) .
- *In Vivo Pharmacokinetics : Administer 10 mg/kg IV/orally in rodents; collect plasma/brain samples at 0.5–24 h. LC-MS analysis shows brain/plasma ratio >0.5 within 1 hour for lipophilic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
